molecular formula C14H21NO B1371554 1-[(4-Ethylphenyl)methyl]piperidin-3-ol

1-[(4-Ethylphenyl)methyl]piperidin-3-ol

Cat. No.: B1371554
M. Wt: 219.32 g/mol
InChI Key: VETBTEYABCXLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Ethylphenyl)methyl]piperidin-3-ol ( 864388-95-4) is a high-purity chemical compound supplied for research and development purposes. This organic small molecule features a piperidine ring substituted with a hydroxyl group and a (4-ethylphenyl)methyl moiety at the nitrogen position . With a molecular formula of C14H21NO and a molecular weight of 219.32 g/mol, it is a valuable intermediate for researchers in the biomedical and pharmaceutical fields . Piperidine derivatives are fundamental scaffolds in medicinal chemistry, extensively studied for their interaction with biological systems. Structural analogs of this compound, particularly those based on the piperidine structure, are investigated for their potential as opioid receptor ligands . Research indicates that subtle modifications to the piperidine ring, such as the introduction of alkyl groups at specific positions, can significantly modulate a compound's affinity and activity at μ, κ, and δ opioid receptors, transforming its functional profile from an agonist to an antagonist . The (4-ethylphenyl)methyl substituent contributes lipophilicity, which can influence the compound's membrane permeability and binding affinity to hydrophobic pockets in protein targets. This makes this compound a versatile building block for designing novel bioactive molecules and probing structure-activity relationships (SAR) . This product is intended for chemical synthesis and analysis in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all safe laboratory practices.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C14H21NO/c1-2-12-5-7-13(8-6-12)10-15-9-3-4-14(16)11-15/h5-8,14,16H,2-4,9-11H2,1H3

InChI Key

VETBTEYABCXLTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCCC(C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The activity and selectivity of piperidine derivatives are highly sensitive to structural modifications. Below is a detailed comparison of 1-[(4-Ethylphenyl)methyl]piperidin-3-ol with structurally related compounds, emphasizing substituent effects, functional groups, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Activities Reference ID
This compound C₁₄H₂₁NO - 3-OH
- 4-Ethylbenzyl at N1
Potential SK1 inhibitor (inference from analogs) -
1-(4-Octylphenethyl)piperidin-3-ol (RB-019) C₂₅H₄₁NO - 3-OH
- 4-Octylphenethyl at N1
SK1 selectivity (6.1-fold over SK2)
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol C₁₀H₁₇N₃O₂ - 3-OH
- Oxadiazole-ethyl at N1
Building block for drug synthesis
[1-(4-Methylbenzyl)piperidin-3-yl]methanol C₁₄H₂₁NO - 3-CH₂OH
- 4-Methylbenzyl at N1
Material science applications
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol C₁₅H₂₁NO₃S - 4-OH
- Methylsulfonylphenyl at C4
- Propyl at N1
Patent-listed therapeutic agent

Impact of Hydroxyl Group Position

The position of the hydroxyl group on the piperidine ring significantly influences biological activity. For example, 1-(4-octylphenethyl)piperidin-3-ol (RB-019) exhibits 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, whereas its 4-hydroxy analog (RB-005) shows 15-fold selectivity . This suggests that the 3-OH configuration in this compound may favor interactions with SK1-like targets but with reduced selectivity compared to 4-OH analogs.

Role of Aromatic Substituents

  • 4-Ethylphenyl vs.
  • Oxadiazole vs. Benzyl : The oxadiazole ring in 1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol introduces hydrogen-bonding capabilities, which could enhance binding to polar enzyme active sites compared to purely aromatic substituents .

Functional Group Modifications

  • Hydroxymethyl vs.

Preparation Methods

Epoxidation and Ring-Opening of Piperidine Derivatives

A common approach to introduce the 3-hydroxyl group involves epoxidation of a 3,4-unsaturated piperidine intermediate, followed by regioselective ring-opening to yield the 3-ol.

  • For example, epoxidation of 1-benzyl-4-methyl-3,4-epoxy piperidine can be achieved using m-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0–5°C) in dry dichloromethane, yielding the oxirane intermediate with high selectivity and yields of 85–90% after 2–3 hours at room temperature.

  • Subsequent nucleophilic ring-opening under controlled conditions affords the piperidin-3-ol derivative.

Reduction of Piperidone Intermediates

Alternatively, 3-hydroxypiperidines can be synthesized by reduction of 3-piperidone derivatives:

  • Lithium aluminum hydride (LiAlH4) is frequently used to reduce amide or ketone functionalities on piperidine rings to the corresponding alcohols.

  • This approach allows for the preparation of chiral or racemic 3-hydroxypiperidines depending on the starting material.

Solvent and Reaction Condition Optimization

  • Suitable solvents for these syntheses include polar aprotic solvents (dimethylformamide, tetrahydrofuran), alcoholic solvents (methanol, ethanol), and chlorinated solvents (dichloromethane).

  • Temperature control is crucial, especially during epoxidation and reduction steps, to maximize yield and selectivity.

  • Bases used for N-alkylation include potassium carbonate and organic amines, chosen to minimize side reactions and over-alkylation.

Purification and Isolation

  • The final compound can be purified by recrystallization from suitable solvents or by chromatographic techniques.

  • Amorphous or crystalline forms can be obtained depending on solvent choice and crystallization conditions.

  • Use of solvent-antisolvent techniques, lyophilization, or slurrying in polar solvents (water, alcohols) may improve purity and yield of the final product.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Notes
1 Epoxidation m-CPBA, dry DCM, 0–5°C Formation of 3,4-epoxy piperidine High selectivity, 85–90% yield
2 Ring-opening / Reduction Nucleophile or LiAlH4 Formation of piperidin-3-ol Stereoselectivity depends on conditions
3 N-Alkylation 4-Ethylbenzyl halide, K2CO3, DMF or MeCN This compound Controlled alkylation essential
4 Purification Recrystallization, chromatography, slurrying Pure final compound Solvent choice affects crystal form

Research Findings and Optimization

  • Research shows that epoxidation with m-CPBA is a reliable method for generating oxirane intermediates from piperidine derivatives, with minimal side products and high yields.

  • Reduction of amides or ketones in the piperidine ring by LiAlH4 is efficient but requires careful quenching and workup to avoid decomposition.

  • N-alkylation reactions benefit from the use of polar aprotic solvents and mild bases to prevent over-alkylation and formation of quaternary ammonium salts.

  • The choice of solvents and temperature regimes significantly impacts the stereochemical outcome and purity of the final product.

Q & A

Basic: What are the standard synthetic routes for 1-[(4-Ethylphenyl)methyl]piperidin-3-ol, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

  • Step 1: Alkylation of the piperidine nitrogen with a 4-ethylbenzyl halide.
  • Step 2: Hydroxylation at the 3-position via epoxidation and hydrolysis or direct oxidation.
    Key factors affecting yield:
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .
  • Catalysts: Bases like K2_2CO3_3 or NaOH improve alkylation efficiency .
  • Temperature control: Lower temperatures (0–25°C) reduce side reactions during alkylation .
    Protecting groups (e.g., Boc) may be required to prevent undesired hydroxyl group reactivity .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Peaks at δ 3.5–4.0 ppm (piperidin-3-ol hydroxyl proton) and δ 7.2–7.4 ppm (aromatic protons of 4-ethylphenyl group) .
    • 13^{13}C NMR: Signals for the piperidine carbons (δ 50–70 ppm) and quaternary aromatic carbons (δ 140–145 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 235 (M+^+) confirm molecular weight .
  • IR Spectroscopy: Broad O-H stretch (~3200 cm1^{-1}) and C-N stretch (~1250 cm1^{-1}) .

Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to systematically vary parameters (temperature, solvent, catalyst ratio) and identify optimal conditions .
  • By-product analysis: Characterize impurities via LC-MS or GC-MS to trace their origins (e.g., over-alkylation or hydroxyl group oxidation) .
  • Solvent optimization: Replace ethanol with dichloromethane to reduce polar by-products in alkylation steps .
  • Reaction monitoring: In-situ FTIR or Raman spectroscopy detects intermediate formation in real time .

Advanced: How do electronic effects of substituents (e.g., ethyl vs. fluorophenyl) influence the compound’s reactivity?

Methodological Answer:

  • Electron-donating groups (e.g., ethyl): Stabilize intermediates in nucleophilic reactions, enhancing alkylation efficiency at the piperidine nitrogen .
  • Electron-withdrawing groups (e.g., fluorine): Reduce electron density on the aromatic ring, altering regioselectivity in electrophilic substitutions .
  • Steric effects: Bulky substituents (e.g., benzyl groups) hinder access to the piperidine nitrogen, requiring higher temperatures or stronger bases .
    Data contradiction example: Ethyl groups improve yields in alkylation but may reduce solubility, complicating purification .

Advanced: What computational methods aid in predicting reactivity or designing derivatives of this compound?

Methodological Answer:

  • Quantum chemical calculations: Density Functional Theory (DFT) predicts transition states for hydroxylation or alkylation steps, guiding synthetic routes .
  • Molecular docking: Simulate interactions with biological targets (e.g., neurotransmitter receptors) to prioritize derivatives for pharmacological testing .
  • Reaction path search algorithms: Tools like GRRM or AFIR identify low-energy pathways for complex multi-step syntheses .

Advanced: How can researchers resolve contradictions in pharmacological data across structurally similar piperidine derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., replacing ethyl with fluorophenyl) and compare binding affinities .
  • Pharmacokinetic profiling: Assess metabolic stability (e.g., CYP450 interactions) to explain discrepancies in in vivo vs. in vitro activity .
  • Crystallography: Resolve 3D conformations of derivatives bound to targets to identify steric or electronic mismatches .
    Example: A fluorine substituent may enhance blood-brain barrier penetration but reduce solubility, leading to conflicting efficacy reports .

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